Scientific Field: Reaction Chemistry & Engineering
Methods of Application: The experiment involved the use of CeO2–MnOx composite oxides as a catalyst for the oxidation of toluene.
Scientific Field: Organic Chemistry
Application Summary: This research focused on the oxidation of benzyl alcohol to benzaldehyde using tert-butyl hydroperoxide (TBHP) in the absence of any solvent.
Methods of Application: The experiment used γ-Al2O3 supported copper and gold nanoparticles as catalysts.
Application Summary: This research focused on the direct and sustainable synthesis of tertiary butyl esters using flow microreactor systems.
Methods of Application: The experiment used a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Results: The resultant flow process was more efficient and versatile compared to the batch.
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a benzyloxy group and a tert-butyl substituent on the benzene ring. Its chemical structure can be represented as follows:
This compound exhibits a distinctive combination of hydrophobic and hydrophilic properties due to the bulky tert-butyl group and the benzyloxy moiety, making it of interest in various chemical applications.
The synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde typically involves several steps:
For example, one synthesis method yields this compound with a 50% yield using benzyl bromide and potassium carbonate in acetone .
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde has various applications in:
Several compounds share structural similarities with 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Benzyloxybenzaldehyde | Benzyloxy group at para position | Exhibits different reactivity patterns |
| 3-Benzyloxy-4-tert-butylbenzaldehyde | Benzyloxy at meta position | Altered steric hindrance affects reactivity |
| 2-Hydroxy-5-tert-butylbenzaldehyde | Hydroxyl group instead of benzyloxy | Potentially different biological activity |
The unique combination of both a tert-butyl group and a benzyloxy substituent distinguishes this compound from others. The bulky tert-butyl group provides significant steric hindrance, which can influence its reactivity and interaction with biological targets compared to simpler aldehydes or those lacking such substituents.
Electrophilic aromatic substitution (EAS) remains a cornerstone for synthesizing benzaldehyde derivatives. The tert-butyl group, a strong electron-donating substituent, activates the aromatic ring toward electrophilic attack while directing incoming groups to the para and ortho positions. However, steric hindrance from the tert-butyl group complicates reactions at the ortho site, favoring para-substitution in many cases.
For 2-(benzyloxy)-5-(tert-butyl)benzaldehyde, the benzyloxy group is typically introduced via nucleophilic substitution or Ullmann coupling. A common approach involves reacting 5-(tert-butyl)-2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. This method achieves yields of 75–85% under reflux conditions in acetone.
Table 1: Comparison of Lewis Acids in Friedel-Crafts Benzylation
| Lewis Acid | Yield (%) | Reaction Time (h) |
|---|---|---|
| AlCl₃ | 78 | 4 |
| FeBr₃ | 65 | 6 |
| BF₃·OEt₂ | 72 | 5 |
Friedel-Crafts alkylation, utilizing aluminum chloride (AlCl₃) as a catalyst, enables the introduction of tert-butyl groups. However, carbocation rearrangements may occur, necessitating careful control of reaction conditions.
Ortho-functionalization of tert-butyl-substituted benzaldehydes is challenging due to steric hindrance. Recent advances employ directing groups to overcome this limitation. For example, temporary coordination of palladium catalysts to a pre-installed amino group facilitates ortho-bromination with N-bromosuccinimide (NBS).
Ultrasound-assisted reactions have also emerged as a viable strategy. In one protocol, 5-(tert-butyl)-2-hydroxybenzaldehyde undergoes benzylation under ultrasound irradiation, reducing reaction time from 12 hours to 2 hours while maintaining yields above 80%.
Key Insight: The tert-butyl group’s electron-donating nature enhances ring activation but requires tailored catalysts to mitigate steric effects during ortho-substitution.
Solvent-free methodologies align with green chemistry principles. A bromination-hydrolysis cascade effectively installs benzyloxy groups without toxic solvents. In this approach, 5-(tert-butyl)-2-hydroxybenzaldehyde is treated with molecular bromine (Br₂) and iron(III) bromide (FeBr₃) to form 2-bromo-5-(tert-butyl)benzaldehyde. Subsequent hydrolysis with aqueous sodium hydroxide yields the diol intermediate, which reacts with benzyl chloride to afford the target compound.
Table 2: Solvent-Free vs. Traditional Bromination Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Solvent-Free (FeBr₃) | 88 | 95 |
| DCM (FeBr₃) | 82 | 92 |
This method eliminates solvent waste and reduces purification steps, making it scalable for industrial applications.
The Sommelet reaction converts benzyl halides to aldehydes via hydrolysis of intermediate quaternary ammonium salts. For 2-(benzyloxy)-5-(tert-butyl)benzaldehyde, optimization involves using triethylsilane (TES) as a reducing agent and trifluoroacetic acid (TFA) as a proton source. This combination suppresses side reactions, improving yields from 60% to 89%.
Mechanistic Highlights:
Optimization Parameters:
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde represents a sophisticated aromatic aldehyde that has emerged as a versatile building block in complex organic synthesis [1]. This compound, with the molecular formula C₁₈H₂₀O₂ and molecular weight of 268.35 g/mol, combines three distinct structural features: an aldehyde functionality, a benzyloxy protecting group, and a tert-butyl substituent [2]. The strategic positioning of these functional groups provides unique synthetic opportunities across multiple domains of organic chemistry, particularly in fragrance chemistry, agrochemical synthesis, and protecting group strategies [3] [4].
The synthesis of lily-of-the-valley fragrance analogs represents one of the most sophisticated applications of 2-(benzyloxy)-5-(tert-butyl)benzaldehyde in modern perfumery [3]. Lily-of-the-valley, known in perfumery as muguet, presents a complex olfactory profile that cannot be replicated by a single synthetic molecule [5]. The development of effective synthetic analogs requires the careful construction of molecular frameworks that can deliver the characteristic fresh, sweet-floral notes associated with this coveted fragrance [6].
The benzaldehyde core of 2-(benzyloxy)-5-(tert-butyl)benzaldehyde serves as an essential structural foundation for lily-of-the-valley analog development [7]. Research has demonstrated that aromatic aldehydes, particularly those bearing electron-donating substituents like benzyloxy groups, can undergo specific transformations that yield compounds with muguet-like olfactory characteristics [8]. The tert-butyl group provides additional steric bulk that influences the molecular conformation and, consequently, the interaction with olfactory receptors [9].
The synthetic pathway typically involves the selective reduction of the aldehyde functionality to generate benzyl alcohol derivatives [10]. These intermediates can then undergo further functionalization through nucleophilic substitution reactions or oxidative transformations to produce the final fragrance molecules [11]. The benzyloxy group serves dual purposes in this context: it acts as a protecting group during synthetic manipulations and contributes to the overall olfactory profile of the target compounds [12].
| Fragrance Component | CAS Number | Olfactory Note | Role in Lily-of-the-Valley Accord | Typical Concentration (%) |
|---|---|---|---|---|
| Hydroxycitronellal | 107-75-5 | Sweet-floral, lily of the valley | Primary base note | 15-25 |
| Phenylacetaldehyde | 122-78-1 | Green, honey-like | Supporting green note | 2-5 |
| Benzyl acetate | 140-11-4 | Jasmine, sweet floral | Floral enhancement | 5-10 |
| Linalool | 78-70-6 | Floral, lavender-like | Rosewood character | 3-8 |
| Terpineol | 8000-41-7 | Pine, floral | Fresh topnote | 2-6 |
The integration of 2-(benzyloxy)-5-(tert-butyl)benzaldehyde into lily-of-the-valley formulations often involves its conversion to hydroxycitronellal analogs through stereoselective reduction processes [6]. The tert-butyl substituent influences the stereochemical outcome of these reductions, favoring specific enantiomers that exhibit enhanced olfactory properties [13]. Contemporary research has shown that the spatial arrangement of substituents around the aromatic ring significantly affects the binding affinity to olfactory receptors, making the precise control of stereochemistry crucial for fragrance development [14].
The utilization of 2-(benzyloxy)-5-(tert-butyl)benzaldehyde as a building block in agrochemical synthesis represents a significant advancement in the development of morpholine-based fungicides [15]. Fenpropimorph, a systemic morpholine fungicide with the chemical name (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, demonstrates potent antifungal activity through inhibition of sterol biosynthesis pathways in target organisms [16].
The synthetic pathway to fenpropimorph involves multiple key intermediates, with tert-butyl-substituted aromatic aldehydes serving as crucial building blocks [17]. The tert-butyl group in 2-(benzyloxy)-5-(tert-butyl)benzaldehyde provides the essential structural framework that is ultimately incorporated into the final fungicide molecule [18]. The benzyloxy protecting group enables selective functionalization of the aromatic ring while maintaining the integrity of other reactive sites [19].
Research has demonstrated that the chemoenzymatic synthesis of the S-enantiomer of fenpropimorph can be achieved through enantioselective transformations of appropriately substituted benzaldehyde precursors [18]. The process involves the enantioselective acetylation of prochiral 1,3-propanediol derivatives by Pseudomonas species lipases, followed by a series of chemical transformations including chlorination, hydrogenolysis, and alkylation reactions [18]. The benzyloxy group in the starting aldehyde can be selectively removed under hydrogenolytic conditions without affecting the tert-butyl substituent [20].
| Synthesis Route | Key Reagents | Typical Yield (%) | Reaction Conditions |
|---|---|---|---|
| Benzylation of 5-tert-butyl-2-hydroxybenzaldehyde | Benzyl bromide, K₂CO₃, acetone | 70-85 | Reflux, inert atmosphere |
| Friedel-Crafts acylation followed by benzyl protection | AlCl₃, benzyl chloride, DMF | 60-75 | Room temperature to 60°C |
| Direct formylation of benzyloxy-tert-butylbenzene | Vilsmeier-Haack reagent, POCl₃ | 65-80 | Low temperature, anhydrous |
| Multi-step synthesis from simple benzaldehyde precursors | Multiple protecting group reagents | 40-60 | Variable conditions |
The metabolic pathway studies of fenpropimorph in various plant systems have revealed that the tert-butyl-substituted aromatic framework undergoes specific oxidative transformations [19]. These findings provide valuable insights for the design of improved synthetic routes that can incorporate 2-(benzyloxy)-5-(tert-butyl)benzaldehyde as a key intermediate [21]. The compound's structural features allow for selective functionalization at multiple positions, enabling the synthesis of various fenpropimorph analogs with potentially enhanced biological activity [22].
The application of 2-(benzyloxy)-5-(tert-butyl)benzaldehyde in orthogonal protecting group strategies represents a sophisticated approach to the synthesis of complex polyfunctional aromatic systems [4]. Orthogonal protecting groups are defined as protecting groups that can be removed independently under different reaction conditions without affecting other protective functionalities present in the molecule [23]. This concept is particularly valuable in the synthesis of complex natural products and pharmaceuticals where multiple functional groups require selective manipulation [24].
The benzyloxy group in 2-(benzyloxy)-5-(tert-butyl)benzaldehyde serves as an excellent orthogonal protecting group for phenolic functionalities [25]. This protecting group demonstrates exceptional stability under a wide range of reaction conditions, including basic hydrolysis, acidic treatments, and oxidative conditions [26]. The removal of benzyl ethers typically requires hydrogenolytic conditions using palladium catalysts under hydrogen atmosphere, or alternatively, Birch reduction conditions using sodium in liquid ammonia [20].
Recent advances in protecting group chemistry have introduced mild, visible light-mediated debenzylation protocols that utilize 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as a photooxidant [24]. These methods enable the selective cleavage of benzyl ethers in the presence of other sensitive functional groups such as azides, alkenes, and alkynes [24]. The development of such mild deprotection conditions significantly expands the utility of benzyloxy groups in complex synthetic sequences [27].
| Protecting Group Pair | Installation Conditions | Removal Conditions | Orthogonality Features |
|---|---|---|---|
| Benzyl ether / Silyl ether | Basic / Neutral | H₂/Pd / Fluoride | Completely orthogonal |
| Benzyl ether / Acetal | Basic / Acidic | H₂/Pd / Acid | Independent removal |
| Benzyl ether / Carbamate | Basic / Basic | H₂/Pd / Acid or base | Selective conditions |
| Benzyl ether / Allyl ether | Basic / Basic | H₂/Pd / Pd(0) catalyst | Different mechanisms |
The tert-butyl substituent in 2-(benzyloxy)-5-(tert-butyl)benzaldehyde provides additional synthetic versatility through its directing effects in electrophilic aromatic substitution reactions [9]. The tert-butyl group acts as an ortho-para director due to its electron-donating inductive effects, although steric hindrance typically favors para-substitution [9]. This directing influence can be exploited to achieve regioselective functionalization of the aromatic ring while the benzyloxy group remains protected [28].
The aldehyde functionality in 2-(benzyloxy)-5-(tert-butyl)benzaldehyde offers numerous opportunities for further elaboration through nucleophilic addition reactions, condensation reactions, and reduction processes [29]. The strategic combination of these three functional groups - aldehyde, benzyloxy, and tert-butyl - enables the synthesis of highly substituted aromatic systems through carefully orchestrated sequences of protection, functionalization, and deprotection steps [30].